![molecular formula C19H20N4O3 B2437440 2-(1H-indol-3-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034283-78-6](/img/structure/B2437440.png)
2-(1H-indol-3-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
2-(1H-indol-3-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, also known as UNC0638, is a chemical compound that has shown potential as a tool for scientific research. Its unique structure and properties make it a useful tool in studying various biological processes. In
Scientific Research Applications
HIV-1 Attachment Inhibition
A derivative of the chemical structure, through optimization in the search for HIV-1 attachment inhibitors, led to compounds with significant antiviral activity and marked improvements in pharmaceutical properties. One such compound, as part of a mechanistic class, demonstrated proof of concept for HIV-1 infection treatment in a preliminary clinical study by reducing viremia in subjects (Wang et al., 2009).
Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
The synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, exhibiting significant biological activities, through an enantioselective organocatalytic approach suggests a new path for medicinal chemistry. This process, involving asymmetric catalytic three-component 1,3-dipolar cycloaddition, yields derivatives with high enantiopurity and structural diversity, underlining the potential for diversity-oriented synthesis in drug discovery (Chen et al., 2009).
Modification of Indole Derivatives
The study on carbamate derivatives of indole includes the synthesis of new compounds with potential applications in various fields of chemistry and pharmacology. The modification process indicates the versatility of indole as a core structure for the development of new materials with desired properties (Velikorodov et al., 2010).
Learning and Memory Dysfunction
Investigations into acetic ether derivatives of a similar structure have shown improvement in learning and memory reconstruction dysfunction in mice models. These studies highlight the compound's potential in developing treatments for cognitive disorders (Zhang Hong-ying, 2012).
Antitumor and Antimicrobial Activities
Derivatives of indole structures have been synthesized and evaluated for their antitumor and antimicrobial activities, revealing a new class of antineoplastic agents. This emphasizes the role of structural modification in enhancing biological activities for potential therapeutic applications (Nguyen et al., 1990).
properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-18-19(21-8-7-20-18)26-14-6-9-23(12-14)17(24)10-13-11-22-16-5-3-2-4-15(13)16/h2-5,7-8,11,14,22H,6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJTYDRMVACVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone |
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